Cas no 906352-64-5 (N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine)

N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine 化学的及び物理的性質
名前と識別子
-
- N-methyl-1-[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine
- N-Methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine
- DTXSID00594575
- 1-(2-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-methylmethanamine
- starbld0001740
- MS-22516
- AKOS011735864
- FT-0751018
- methyl({2-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)amine
- N-Methyl-1-{2-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methanamine
- 906352-64-5
- DB-078731
- N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine
-
- インチ: InChI=1S/C11H14N4/c1-12-6-10-4-2-3-5-11(10)7-15-9-13-8-14-15/h2-5,8-9,12H,6-7H2,1H3
- InChIKey: VHDVEBIJXKJALO-UHFFFAOYSA-N
- ほほえんだ: CNCc1ccccc1Cn2cncn2
計算された属性
- せいみつぶんしりょう: 202.12200
- どういたいしつりょう: 202.121846464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 42.7Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 365.0±44.0 °C at 760 mmHg
- フラッシュポイント: 174.5±28.4 °C
- PSA: 42.74000
- LogP: 1.43670
- じょうきあつ: 0.0±0.8 mmHg at 25°C
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M103905-10mg |
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine |
906352-64-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | M103905-100mg |
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine |
906352-64-5 | 100mg |
$ 115.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623392-250mg |
1-(2-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-N-methylmethanamine |
906352-64-5 | 98% | 250mg |
¥682.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623392-1g |
1-(2-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-N-methylmethanamine |
906352-64-5 | 98% | 1g |
¥2026.00 | 2024-04-26 | |
TRC | M103905-50mg |
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine |
906352-64-5 | 50mg |
$ 70.00 | 2022-06-04 |
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamineに関する追加情報
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine (CAS No. 906352-64-5): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine (CAS No. 906352-64-5) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzylamines and contains a 1,2,4-triazole ring, which is a common pharmacophore in many bioactive molecules. The presence of the methyl group and the benzylamine moiety further enhances its chemical diversity and biological relevance.
The molecular formula of N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine is C10H13N3, and its molecular weight is 175.23 g/mol. The compound is characterized by its high solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it suitable for various biochemical assays and drug discovery applications. Its structural complexity provides a foundation for the design and synthesis of novel derivatives with enhanced pharmacological properties.
Recent studies have highlighted the potential of N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine in various therapeutic areas. One notable application is its use as a scaffold for the development of antifungal agents. The 1,2,4-triazole ring is a well-known motif in antifungal drugs such as fluconazole and itraconazole. Research has shown that derivatives of N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine exhibit potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus.
In addition to its antifungal properties, N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine has been explored for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that certain derivatives of this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine could be a valuable lead compound for the development of new anti-inflammatory drugs.
The pharmacokinetic properties of N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine have also been investigated to assess its suitability for in vivo applications. Studies have shown that the compound exhibits good oral bioavailability and favorable metabolic stability. These characteristics are crucial for ensuring that the compound can effectively reach its target site in the body and exert its therapeutic effects.
In terms of safety and toxicity, preliminary assessments have indicated that N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine has a low toxicity profile at therapeutic concentrations. However, further studies are needed to fully evaluate its safety profile and potential side effects. This is particularly important for compounds that are being considered for clinical development.
The synthetic accessibility of N-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine is another factor that contributes to its appeal in medicinal chemistry research. The compound can be synthesized through a series of well-established chemical reactions involving readily available starting materials. This ease of synthesis allows researchers to rapidly generate a diverse library of derivatives for biological screening.
In conclusion, N-methyl-2-(1H-1,2,4-triazol-1-y-lmethyl)benzylamine (CAS No. 906352-64-5) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable biological properties make it an attractive scaffold for the development of new therapeutic agents. Ongoing research continues to uncover new insights into the mechanisms of action and potential uses of this compound, further solidifying its importance in the field.
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